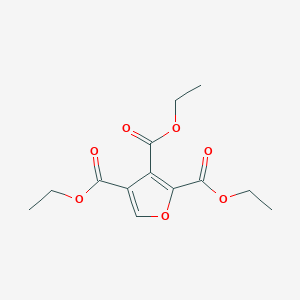
Triethyl furan-2,3,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl furan-2,3,4-tricarboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with three carboxylate groups at the 2, 3, and 4 positions, and each carboxylate group is esterified with an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl furan-2,3,4-tricarboxylate can be synthesized through the reaction of dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds at room temperature and yields the desired product in good to excellent yields . The reaction can be carried out in a biphasic water-ether solvent system, which is advantageous for green chemistry principles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as solvent choice and catalyst concentration, to maximize yield and minimize waste. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl furan-2,3,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3,4-tricarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester groups.
Major Products Formed
Oxidation: Furan-2,3,4-tricarboxylic acid derivatives.
Reduction: Triethyl furan-2,3,4-tricarbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl furan-2,3,4-tricarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: Used in the production of polymers and materials with specific properties
Wirkmechanismus
The mechanism of action of triethyl furan-2,3,4-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The furan ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to engage in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2,3,4-tricarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.
Dimethyl furan-2,3,4-tricarboxylate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Furan-2,3,4-tricarboxamide: Similar structure but with amide groups instead of ester groups.
Uniqueness
Triethyl furan-2,3,4-tricarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. The ethyl ester groups make it more lipophilic compared to its methyl ester or carboxylic acid counterparts, potentially influencing its solubility and reactivity in different environments .
Eigenschaften
CAS-Nummer |
7251-41-4 |
|---|---|
Molekularformel |
C13H16O7 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
triethyl furan-2,3,4-tricarboxylate |
InChI |
InChI=1S/C13H16O7/c1-4-17-11(14)8-7-20-10(13(16)19-6-3)9(8)12(15)18-5-2/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
AGTTVMJPDZPRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=COC(=C1C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


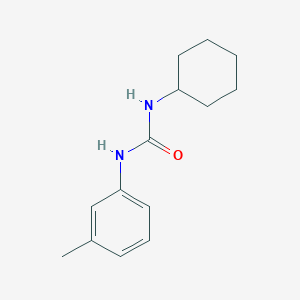

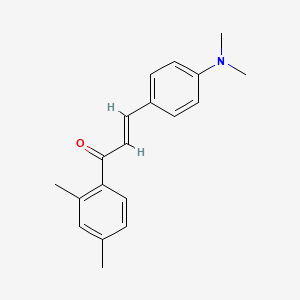

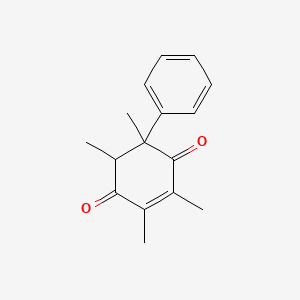
![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)


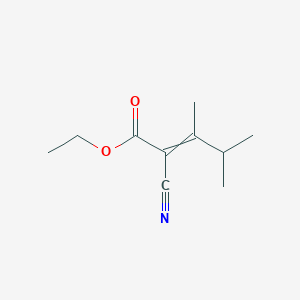

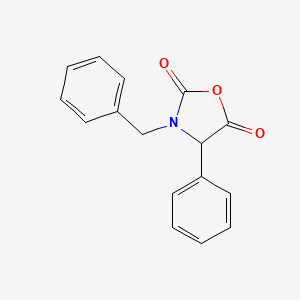
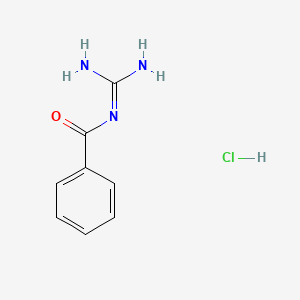
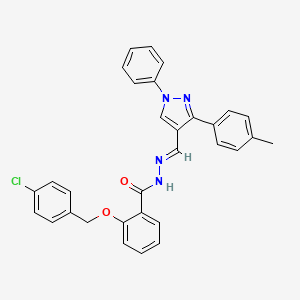
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
